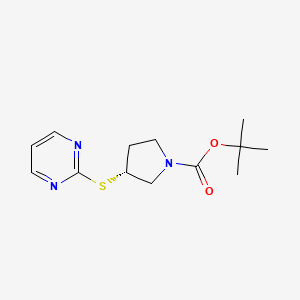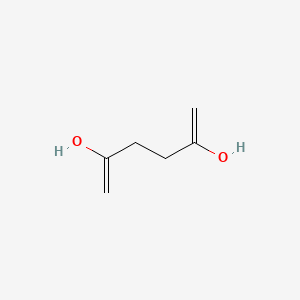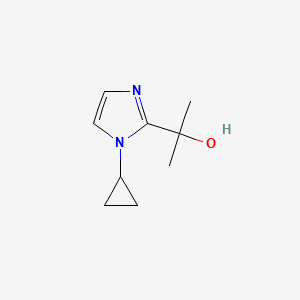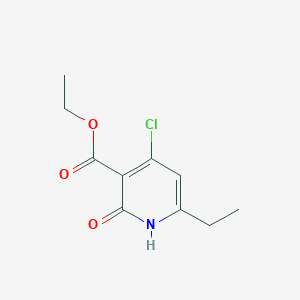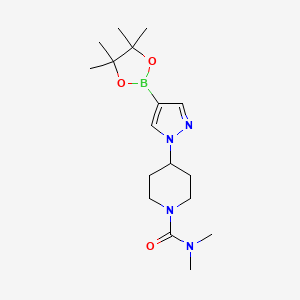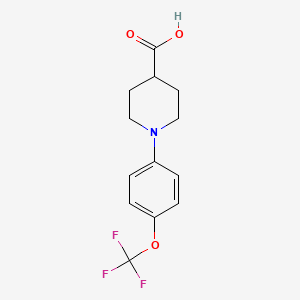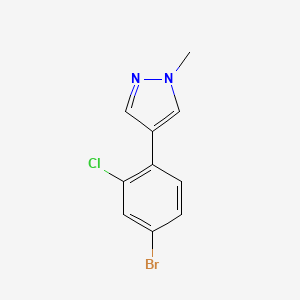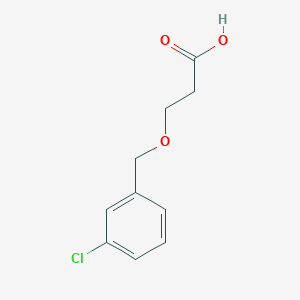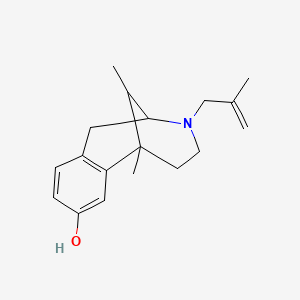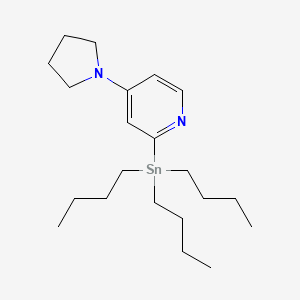
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a pyrrolidinyl group at the 4-position and a tributylstannyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine typically involves the stannylation of 4-(1-Pyrrolidinyl)pyridine. One common method is the reaction of 4-(1-Pyrrolidinyl)pyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The pyrrolidinyl group can be oxidized to form N-oxide derivatives.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Electrophiles such as halogens or acyl chlorides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, organic halides, and bases like cesium carbonate.
Major Products
Substitution Reactions: Products with various functional groups replacing the tributylstannyl group.
Oxidation Reactions: N-oxide derivatives of the pyrrolidinyl group.
Coupling Reactions: Biaryl or heteroaryl compounds formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine in chemical reactions involves the activation of the stannyl group, which can participate in various coupling reactions. The pyrrolidinyl group can also influence the reactivity and selectivity of the compound in different reactions. Molecular targets and pathways would depend on the specific application and the nature of the reactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Pyrrolidinyl)pyridine: Lacks the stannyl group, making it less versatile in coupling reactions.
2-(Tributylstannyl)pyridine: Lacks the pyrrolidinyl group, which can affect its reactivity and selectivity.
4-(1-Pyrrolidinyl)-2-(trimethylstannyl)pyridine: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group, which can influence its reactivity and steric properties.
Uniqueness
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine is unique due to the presence of both the pyrrolidinyl and tributylstannyl groups, which provide a combination of reactivity and selectivity that is not found in other similar compounds. This makes it a valuable compound in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
868254-44-8 |
|---|---|
Molekularformel |
C21H38N2Sn |
Molekulargewicht |
437.2 g/mol |
IUPAC-Name |
tributyl-(4-pyrrolidin-1-ylpyridin-2-yl)stannane |
InChI |
InChI=1S/C9H11N2.3C4H9.Sn/c1-2-8-11(7-1)9-3-5-10-6-4-9;3*1-3-4-2;/h3-5H,1-2,7-8H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
HBAZKIDNTCCSFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


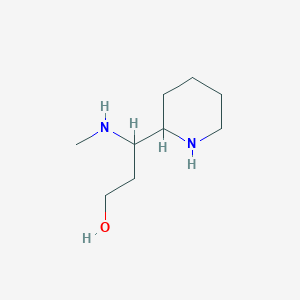
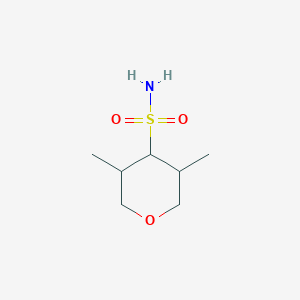
![7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13971603.png)

